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A comprehensive guide for researchers, scientists, and drug development professionals on the

"I'm Not Dead Yet" (INDY) gene and its homologues, exploring their conserved and divergent

roles in metabolism and longevity across species.

First identified in the fruit fly Drosophila melanogaster, the "I'm Not Dead Yet" (INDY) gene has

emerged as a key regulator of metabolism and lifespan. Its homologues, found in a wide array

of species from worms to humans (where it is known as SLC13A5), encode plasma membrane

transporters for citrate and other Krebs cycle intermediates. Reduction in INDY function has

been shown to extend lifespan in invertebrates and confer a range of metabolic benefits in

mammals, mimicking the effects of caloric restriction. This guide provides a comparative

analysis of INDY homologues, summarizing key quantitative data, detailing experimental

methodologies, and visualizing the underlying signaling pathways to support further research

and therapeutic development.

Performance Comparison of INDY Gene
Homologues
The functional consequences of reduced INDY/SLC13A5 activity vary across species,

highlighting both conserved metabolic roles and species-specific adaptations. The following

tables summarize key quantitative data on the effects of INDY homologue mutations on

lifespan and metabolic parameters.
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Species Gene
Mutation/Mani
pulation

Median
Lifespan
Extension (%)

Reference

Drosophila

melanogaster
Indy

Indy206

heterozygote
~100% [1]

Drosophila

melanogaster
Indy

Indy302

heterozygote
~80-100% [1]

Caenorhabditis

elegans
CeNAC-2 RNAi knockdown ~20% [2]

Table 1: Comparison of Lifespan Extension in Invertebrate Models with Reduced INDY
Homologue Function.

Parameter Species Genotype Change Reference

Body Weight Mouse mIndy knockout
15-20%

reduction
[3]

Fat Mass Mouse mIndy knockout
Significantly less

white fat
[4]

Insulin Sensitivity Mouse mIndy knockout

Marked increase

in glucose

infusion rate

during

hyperinsulinemic

-euglycemic

clamp

[5]

Hepatic Glucose

Production
Mouse mIndy knockout

Reduced by 20%

(basal) and 50%

(during clamp)

[5]

Skeletal Muscle

Glucose Uptake
Mouse mIndy knockout

Increased by

38%
[5]
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Table 2: Metabolic Phenotypes of mIndy Knockout Mice.

Species Transporter Substrate Km (µM)
Vmax
(nmol/mg
protein/min)

Reference

Drosophila

melanogaster
INDY Citrate 1.6 ± 0.2 1.8 ± 0.1 [6]

Human
SLC13A5

(NaCT)
Citrate ~600 Not specified [7]

Mouse
Slc13a5

(NaCT)
Citrate 20-40 Not specified [8]

Rat
Slc13a5

(NaCT)
Citrate

Similar to fly

INDY
Not specified [9]

Table 3: Kinetic Parameters of INDY/SLC13A5 Homologues for Citrate Transport. Note: The

Vmax for human and mouse transporters was not explicitly found in the search results.

Key Signaling Pathways
The metabolic effects of reduced INDY/SLC13A5 function are mediated through complex

signaling networks that sense and respond to changes in cellular energy status. Two key

pathways involved are the AMP-activated protein kinase (AMPK) and the mechanistic target of

rapamycin (mTOR) pathways.
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Figure 1: INDY/SLC13A5, AMPK, and Metabolic Regulation.

A reduction in INDY/SLC13A5-mediated citrate transport leads to a decrease in intracellular

citrate levels. This shift in the cellular energy balance results in an increased AMP/ATP ratio,

which is a potent activator of AMPK. Activated AMPK, a master regulator of cellular energy

homeostasis, then initiates a cascade of downstream effects, including the promotion of

mitochondrial biogenesis, increased fatty acid oxidation, and enhanced glucose uptake,

collectively contributing to improved metabolic health and extended lifespan.[10]
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Figure 2: INDY/SLC13A5 and mTOR Signaling.

The mTOR signaling pathway, particularly mTOR complex 1 (mTORC1), is a central regulator

of cell growth and proliferation in response to nutrient availability. Reduced INDY/SLC13A5

activity and the consequent decrease in intracellular citrate signal a low-energy state, leading

to the inhibition of mTORC1. This inhibition results in a decrease in energy-consuming

processes such as protein and lipid synthesis, and an increase in cellular maintenance

processes like autophagy. These shifts in cellular metabolism are thought to contribute to the

longevity-promoting effects of reduced INDY function.
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of INDY
gene homologues.

[14C]-Citrate Uptake Assay in HEK293 Cells
This protocol is used to measure the transport activity of INDY/SLC13A5 homologues

expressed in a mammalian cell line.

Materials:

HEK293 cells

Expression vector containing the INDY/SLC13A5 homolog of interest

Transfection reagent (e.g., Lipofamine)

24-well cell culture plates

Wash buffer: 140 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4

Uptake buffer: Wash buffer containing a known concentration of [14C]-citrate

Lysis buffer: 1% SDS in water

Scintillation cocktail

Scintillation counter

Procedure:

Seed HEK293 cells in 24-well plates and grow to ~80-90% confluency.

Transfect the cells with the expression vector containing the INDY/SLC13A5 homolog using

a suitable transfection reagent according to the manufacturer's instructions. An empty vector

should be used as a negative control.

Allow 24-48 hours for gene expression.
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On the day of the assay, wash the cells twice with 1 mL of pre-warmed wash buffer.

Initiate the uptake by adding 0.5 mL of uptake buffer containing [14C]-citrate to each well.

Incubate the plate at 37°C for a defined period (e.g., 1-10 minutes).

Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three

times with 1 mL of ice-cold wash buffer.

Lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for 10 minutes at

room temperature.

Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and mix thoroughly.

Measure the radioactivity in a scintillation counter.

Determine the protein concentration of the cell lysate from a parallel well to normalize the

uptake data (e.g., using a BCA protein assay).

Calculate the rate of citrate uptake (e.g., in nmol/mg protein/min).

Drosophila melanogaster Lifespan Analysis
This protocol outlines the procedure for determining the lifespan of fruit flies with mutations in

the Indy gene.

Materials:

Drosophila stocks (wild-type and Indy mutant lines)

Standard Drosophila food vials

Fly incubator set at 25°C with a 12:12 hour light:dark cycle

Anesthetic (e.g., CO2 or FlyNap)

Fine paintbrushes for manipulating flies

Procedure:
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Collect newly eclosed adult flies (within 24 hours of emergence) of the desired genotypes.

Anesthetize the flies and sort them by sex.

Place a defined number of flies (e.g., 20-25) of the same sex and genotype into fresh food

vials. Set up multiple replicate vials for each genotype.

Maintain the flies in a controlled environment (25°C, 12:12 light:dark cycle).

Transfer the flies to fresh food vials every 2-3 days to prevent them from getting stuck in the

old food.

At each transfer, count and record the number of dead flies in each vial.

Continue this process until all flies have died.

Construct survival curves by plotting the percentage of surviving flies against time (in days).

Calculate the median and maximum lifespan for each genotype.

Perform statistical analysis (e.g., log-rank test) to determine if there are significant

differences in lifespan between the genotypes.

Quantitative Real-Time PCR (qRT-PCR) for Drosophila
Indy Gene Expression
This protocol is used to quantify the mRNA levels of the Indy gene in Drosophila.

Materials:

Drosophila samples (e.g., whole flies or specific tissues)

RNA extraction kit (e.g., TRIzol or a column-based kit)

DNase I

Reverse transcriptase kit for cDNA synthesis
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qPCR instrument

SYBR Green qPCR master mix

Primers specific for the Drosophila Indy gene and a reference gene (e.g., Rp49)

Procedure:

RNA Extraction:

Homogenize Drosophila samples in lysis buffer from an RNA extraction kit.

Extract total RNA following the manufacturer's protocol.

Treat the RNA with DNase I to remove any contaminating genomic DNA.

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop).

cDNA Synthesis:

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit

according to the manufacturer's instructions.

qPCR:

Prepare the qPCR reaction mix by combining SYBR Green master mix, forward and

reverse primers for either Indy or the reference gene, and the synthesized cDNA.

Run the qPCR reaction in a real-time PCR cycler using a standard thermal cycling

protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and

extension).

Include a melt curve analysis at the end of the run to verify the specificity of the amplified

product.

Data Analysis:
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Determine the cycle threshold (Ct) values for both the Indy gene and the reference gene

in each sample.

Calculate the relative expression of the Indy gene using the ΔΔCt method, normalizing to

the expression of the reference gene.

Western Blotting for Protein Analysis in Mouse Liver
This protocol describes the detection and quantification of a specific protein (e.g.,

phosphorylated AMPK) in mouse liver tissue.

Materials:

Mouse liver tissue

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

Electrophoresis and transfer apparatus

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody specific to the protein of interest

Horseradish peroxidase (HRP)-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction:
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Homogenize a small piece of frozen mouse liver tissue in ice-cold lysis buffer.

Centrifuge the lysate at high speed to pellet cellular debris.

Collect the supernatant containing the total protein extract.

Determine the protein concentration using a protein assay.

SDS-PAGE and Transfer:

Denature a specific amount of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-

specific antibody binding.

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at

4°C.

Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking

buffer for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Incubate the membrane with a chemiluminescent substrate.

Capture the chemiluminescent signal using an imaging system.

Quantify the band intensity using densitometry software and normalize to a loading control

protein (e.g., β-actin or GAPDH).
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Hyperinsulinemic-Euglycemic Clamp in Conscious Mice
This is the gold-standard technique to assess insulin sensitivity in vivo.

Materials:

Surgically catheterized conscious mice (jugular vein for infusion, carotid artery for sampling)

Infusion pumps

Insulin solution

Glucose solution (e.g., 20% dextrose)

[3-3H]-glucose tracer

Blood glucose meter

Blood collection supplies

Procedure:

Preparation:

Fast the mice for 5-6 hours before the clamp.

Connect the infusion lines to the jugular vein catheter.

Basal Period:

Infuse [3-3H]-glucose at a constant rate for ~90 minutes to allow for tracer equilibration

and to determine the basal rate of glucose appearance (Ra).

Take blood samples from the arterial catheter at regular intervals to measure basal

glucose and insulin levels and [3H]-glucose specific activity.

Clamp Period:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8049243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Begin a continuous infusion of insulin at a constant rate (e.g., 2.5 mU/kg/min) to achieve

hyperinsulinemia.

Simultaneously, begin a variable infusion of glucose to maintain euglycemia (i.e., normal

blood glucose levels).

Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR)

accordingly.

Continue the [3-3H]-glucose infusion to trace glucose metabolism under hyperinsulinemic

conditions.

Once a steady state is reached (stable blood glucose and GIR for ~30 minutes), take

blood samples to measure plasma insulin, glucose, and [3H]-glucose specific activity.

Data Analysis:

The GIR during the steady-state period is a direct measure of whole-body insulin

sensitivity.

The tracer data can be used to calculate the rates of glucose uptake and hepatic glucose

production.

Conclusion
The study of INDY gene homologues has provided valuable insights into the fundamental

mechanisms linking metabolism and aging. While reduced INDY function consistently leads to

beneficial metabolic effects and extended lifespan in invertebrates, the picture in mammals is

more complex, with complete loss of function in humans resulting in severe neurological

disorders. This highlights the importance of a comparative approach to understanding the

nuanced roles of these transporters in different species. The quantitative data, signaling

pathway diagrams, and detailed experimental protocols provided in this guide are intended to

serve as a valuable resource for researchers in the field, facilitating further investigation into

the therapeutic potential of targeting the INDY/SLC13A5 pathway for metabolic diseases and

age-related disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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